molecular formula C16H27NO6S B13151821 [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid

Cat. No.: B13151821
M. Wt: 361.5 g/mol
InChI Key: DHFYRPNODMFCIB-QPQJUWNBSA-N
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Description

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the methanesulfonic acid group. The piperidine-3-carboxylic acid moiety is then synthesized separately and coupled to the bicyclic system using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ketone group in the bicyclic ring.

    Substitution: Nucleophilic substitution reactions can be performed on the sulfonic acid group using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
  • (3S)-piperidine-3-carboxylic acid

Uniqueness

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid is unique due to its combination of a bicyclic heptane ring and a piperidine carboxylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H27NO6S

Molecular Weight

361.5 g/mol

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid

InChI

InChI=1S/C10H16O4S.C6H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-6(9)5-2-1-3-7-4-5/h7H,3-6H2,1-2H3,(H,12,13,14);5,7H,1-4H2,(H,8,9)/t7-,10-;5-/m10/s1

InChI Key

DHFYRPNODMFCIB-QPQJUWNBSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@@H](CNC1)C(=O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC(CNC1)C(=O)O

Origin of Product

United States

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